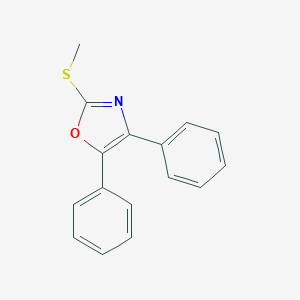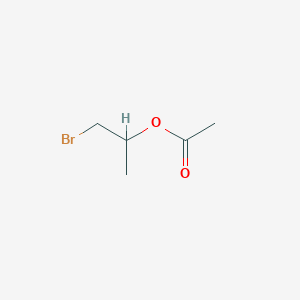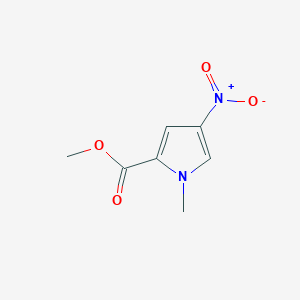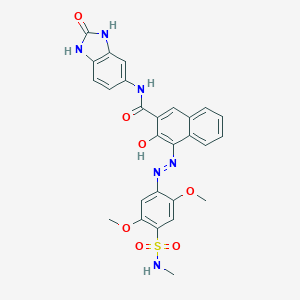
2-异丁基-3-甲基吡嗪
描述
2-Methyl-3-(2-methylpropyl)pyrazine, also known as 2-isobutyl-3-methyl-pyrazine or 2-methyl-3-isobutylpyrazine, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2-Methyl-3-(2-methylpropyl)pyrazine is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 2-methyl-3-(2-methylpropyl)pyrazine is primarily located in the cytoplasm. 2-Methyl-3-(2-methylpropyl)pyrazine is a green, herbal, and sugar tasting compound that can be found in coffee and coffee products, potato, and root vegetables. This makes 2-methyl-3-(2-methylpropyl)pyrazine a potential biomarker for the consumption of these food products.
科学研究应用
化学性质
“2-异丁基-3-甲基吡嗪”是一种化学化合物,其化学式为C9H14N2 . 其分子量为150.2209 . 该化合物也称为吡嗪,2-甲基-3-(2-甲基丙基)-; 2-甲基-3-(2-甲基丙基)吡嗪; 3-甲基-2-异丁基吡嗪 .
食品工业中的调味剂
该化合物用作调味添加剂。 美国香料和提取物制造商协会 (FEMA) 评估了吡嗪衍生物,包括“2-异丁基-3-甲基吡嗪”,以评估它们作为香料成分的用途 .
动物饲料添加剂
“2-异丁基-3-甲基吡嗪”和其他吡嗪衍生物已针对所有动物物种的调味剂使用进行了安全性和有效性评估 .
毒理学研究
已经对“2-异丁基-3-甲基吡嗪”进行了毒理学研究,以评估其对目标物种、消费者、用户和环境的安全性 .
吸收、分布、代谢和排泄 (ADME)
已经对“2-异丁基-3-甲基吡嗪”的吸收、分布、代谢和排泄 (ADME) 进行了研究,以了解其在体内的行为 .
香气演变监测
“2-异丁基-3-甲基吡嗪”已用于实时方法监测橡木烘烤过程中橡木香气的演变 . 这包括在不同温度下烘烤法国和美国橡木板,并不断转移工艺气体
作用机制
Target of Action
2-Isobutyl-3-methylpyrazine is a methoxypyrazine , a class of organic compounds known for their role in flavor and aromaIt’s known that methoxypyrazines interact with olfactory receptors, contributing to the perception of specific flavors and aromas .
Result of Action
The primary result of the action of 2-Isobutyl-3-methylpyrazine is the perception of specific flavors and aromas. It is a main characteristic flavor/aroma constituent of bell peppers and is also found in fresh jalapeno peppers and baked potato
Action Environment
The action, efficacy, and stability of 2-Isobutyl-3-methylpyrazine can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds. For instance, the compound’s boiling point is 199°C , indicating that it is stable at high temperatures, which is important for its role in food flavoring.
安全和危害
未来方向
生化分析
Biochemical Properties
2-Isobutyl-3-methylpyrazine interacts with various biomolecules in biochemical reactions. It has been found to exhibit strong bactericidal properties against Escherichia coli and Staphylococcus aureus
Cellular Effects
The effects of 2-Isobutyl-3-methylpyrazine on cells are primarily related to its antimicrobial properties. It has been shown to substantially inhibit bacterial contaminants associated with meat, such as Carnobacteriaceae, Enterobacteriaceae, Listeriaceae, and Moraxellaceae
Molecular Mechanism
It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules and possible enzyme inhibition or activation
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Isobutyl-3-methylpyrazine has been shown to have preserving effects on processed chicken meat, potentially increasing its shelf life . The compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies are areas that require further exploration.
属性
IUPAC Name |
2-methyl-3-(2-methylpropyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)6-9-8(3)10-4-5-11-9/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMIODDNZRIENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065678 | |
| Record name | Pyrazine, 2-methyl-3-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid with a green, earthy, celery odour | |
| Record name | 2-Isobutyl-3-methylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/824/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
199.00 to 201.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Methyl-3-(2-methylpropyl)pyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, oils, organic solvents, miscible at room temperature (in ethanol) | |
| Record name | 2-Isobutyl-3-methylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/824/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.936-0.942 | |
| Record name | 2-Isobutyl-3-methylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/824/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13925-06-9 | |
| Record name | 2-Isobutyl-3-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13925-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isobutyl-3-methyl pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-methyl-3-(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazine, 2-methyl-3-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3-(2-methylpropyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOBUTYL-3-METHYL PYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11EP4V0M9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-3-(2-methylpropyl)pyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the nematicidal potential of 2-Isobutyl-3-methylpyrazine?
A1: Research suggests that 2-Isobutyl-3-methylpyrazine exhibits potent fumigant activity against the root-knot nematode Meloidogyne incognita. [] In laboratory experiments, this compound effectively killed the second-stage juveniles (J2s) of the nematode in a closed environment. Further greenhouse studies demonstrated that applying 2-Isobutyl-3-methylpyrazine significantly reduced the number of root galls on cucumber plants infected with M. incognita. [] These findings highlight the potential of 2-Isobutyl-3-methylpyrazine as a biofumigant for controlling this economically important agricultural pest.
Q2: How does the presence of 2-Isobutyl-3-methylpyrazine in red pepper seed oil change with roasting time?
A2: Roasting red pepper seeds significantly increases the concentration of 2-Isobutyl-3-methylpyrazine in the extracted oil. [] As roasting time increased from 6 to 12 minutes, the total pyrazine content, including 2-Isobutyl-3-methylpyrazine, increased considerably. This increase in pyrazines, particularly 2,5-Dimethylpyrazine, is thought to contribute to the desirable nutty aroma of roasted red pepper seed oil. []
Q3: What microorganisms are known to produce 2-Isobutyl-3-methylpyrazine?
A4: Paenibacillus polymyxa J2-4 is a bacterial strain identified to produce a blend of volatile organic compounds (VOCs) including 2-Isobutyl-3-methylpyrazine. [] Additionally, Paenibacillus aceti L14T has been recognized as a highly efficient producer of various pyrazines, although it is unclear whether 2-Isobutyl-3-methylpyrazine is specifically produced by this strain. [, ] Further research on the biosynthetic pathways of 2-Isobutyl-3-methylpyrazine in these and other microorganisms could be valuable for developing sustainable production methods.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)




![1,1'-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B76281.png)






![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)

